![molecular formula C9H15N3 B1419300 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole CAS No. 1177347-39-5](/img/structure/B1419300.png)
3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole
Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, the αvβ6 integrin plays a crucial role in cell adhesion and signal transduction .
Mode of Action
The compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction can lead to changes in the cell, such as alterations in cell adhesion and signal transduction . The exact nature of these changes can depend on the specific cellular context and the presence of other signaling molecules.
Pharmacokinetics
The compound has been found to have very high solubility in saline at pH 7, suggesting good bioavailability . It also has a long dissociation half-life of 7 hours . These properties, along with its high affinity for the αvβ6 integrin, suggest that it could have pharmacokinetic properties suitable for inhaled dosing by nebulization .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Other factors, such as the presence of other signaling molecules, can also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, followed by further functionalization to introduce the pyrrolidine ring . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or xylene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like Chromium (VI) oxide.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which are crucial for its application in pharmacology:
- Anti-inflammatory Properties : Numerous studies have demonstrated the anti-inflammatory effects of pyrazole derivatives. For instance, compounds derived from pyrazole have shown effectiveness in reducing inflammation in various models, including carrageenan-induced edema in rats . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance anti-inflammatory activity.
- Antimicrobial Activity : 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole has been evaluated for its antimicrobial properties. Research has indicated that pyrazole derivatives possess significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups enhances their efficacy .
2.1. Respiratory Syncytial Virus Inhibition
The compound has shown promise as a potential therapeutic agent for treating respiratory syncytial virus (RSV) infections. Its structural features allow it to interact effectively with viral proteins, inhibiting their function. A study highlighted the design of pyrazolo[1,5-a]pyrimidine derivatives that include piperidine rings, which are critical for maintaining optimal dihedral angles necessary for effective antiviral activity .
2.2. Cancer Treatment
Research has also focused on the anticancer potential of this compound derivatives. Compounds have been screened against various human tumor cell lines, showing significant cytotoxic effects. For example, specific derivatives exhibited IC50 values indicating potent activity against cancer cells . The mechanism often involves the modulation of cell signaling pathways that lead to apoptosis in cancerous cells.
3.1. Synthetic Approaches
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents on the pyrazole ring to enhance biological activity. Techniques such as hydrazine treatment with aromatic aldehydes have been employed to create diverse fused pyrazole derivatives .
3.2. Structure-Activity Relationships
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications at different positions on the pyrazole ring can lead to variations in potency and selectivity against specific biological targets. For instance, the introduction of methyl groups has been associated with increased lipophilicity and enhanced bioactivity.
Case Studies and Research Findings
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
- 1-Methyl-3-(3-pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Uniqueness
3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring bonded to a pyrrolidine moiety, which enhances its lipophilicity and may influence its interactions with biological targets. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.
Chemical Structure
The chemical structure of this compound consists of:
- A pyrazole ring : A five-membered ring containing three carbon atoms and two nitrogen atoms.
- A pyrrolidine ring : A saturated five-membered ring containing one nitrogen atom.
This structural combination imparts distinct chemical reactivity and biological properties, making it particularly valuable for targeted therapeutic applications.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives, including this compound, possess antimicrobial properties. For instance, compounds derived from pyrazoles have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .
Anti-inflammatory Effects
The pyrazole nucleus is recognized for its anti-inflammatory properties. Compounds with similar structures have been evaluated for their potential to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives. For example, this compound has been screened against various human tumor cell lines, showing promising results in inhibiting cancer cell proliferation . The compound's mechanism may involve modulation of cell signaling pathways associated with cancer progression.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to:
- Inhibition or activation of enzymatic functions.
- Modulation of cell signaling pathways .
- Alterations in gene expression , which can affect cellular metabolism and energy production .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
This compound | Contains additional methyl groups on the pyrazole | Enhanced lipophilicity and potential bioactivity |
1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride | Features an azetidine ring instead of pyrrolidine | Different pharmacological profile due to ring structure |
1-Methyl-3-(3-pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride | Incorporates a pyridine moiety | Potentially distinct receptor interactions |
Case Studies
Several case studies have highlighted the biological activity of pyrazoles:
- Anticancer Screening : A study screened various pyrazole derivatives against 60 human tumor cell lines. The results indicated that certain modifications in the pyrazole structure significantly enhanced anticancer activity .
- Antimicrobial Testing : Pyrazoles were tested for antimicrobial activity against multiple bacterial strains. Results showed effective inhibition at concentrations comparable to standard antibiotics .
Properties
IUPAC Name |
3,5-dimethyl-1-pyrrolidin-3-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-5-8(2)12(11-7)9-3-4-10-6-9/h5,9-10H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHBXSYHLABMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCNC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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